4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol
CAS No.: 1246646-00-3
Cat. No.: VC0168264
Molecular Formula: C13H17F3O
Molecular Weight: 246.273
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1246646-00-3 |
|---|---|
| Molecular Formula | C13H17F3O |
| Molecular Weight | 246.273 |
| IUPAC Name | 4-methyl-1-[4-(trifluoromethyl)phenyl]pentan-1-ol |
| Standard InChI | InChI=1S/C13H17F3O/c1-9(2)3-8-12(17)10-4-6-11(7-5-10)13(14,15)16/h4-7,9,12,17H,3,8H2,1-2H3 |
| Standard InChI Key | PMBZJKZBSCOAEQ-UHFFFAOYSA-N |
| SMILES | CC(C)CCC(C1=CC=C(C=C1)C(F)(F)F)O |
Introduction
Structural and Physicochemical Properties
The molecular formula of 4-methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol is C₁₃H₁₇F₃O, with a molecular weight of 246.27 g/mol. Its IUPAC name, 4-methyl-1-[4-(trifluoromethyl)phenyl]pentan-1-ol, reflects the hydroxyl group at the first carbon of the pentanol chain, a methyl substituent at the fourth carbon, and a 4-(trifluoromethyl)phenyl aromatic ring. Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Density | 1.075 g/cm³ | |
| Boiling Point | Not reported | |
| Melting Point | Not reported | |
| SMILES Notation | CC(C)CCC(C₁=CC=C(C=C₁)C(F)(F)F)O | |
| InChI Key | PMBZJKZBSCOAEQ-UHFFFAOYSA-N |
The trifluoromethyl (-CF₃) group significantly influences the compound’s electronic and steric profile. This substituent enhances lipophilicity and metabolic stability, traits critical in pharmaceutical design . The hydroxyl group enables participation in hydrogen bonding, suggesting utility in catalysis or polymer synthesis .
Synthetic Pathways
Hydroformylation of Alkenes
A patent detailing structurally analogous compounds (EP0291849B1) describes hydroformylation of 3-methyl-3-phenyl-1-butene derivatives under rhodium catalysis . For 4-methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol, a similar approach may involve:
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Hydroformylation: Reaction of a trifluoromethyl-substituted alkene with syngas (CO/H₂) catalyzed by Rh complexes (e.g., [Rh(COD)Cl]₂) at 80–140°C and 5–50 bar pressure .
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Reduction: Subsequent hydrogenation of the aldehyde intermediate using Pd/Al₂O₃ catalysts under moderate H₂ pressure (25–55 bar) to yield the alcohol .
This method achieves regioselectivity >90% for linear products, critical for maintaining the pentanol backbone .
Alternative Routes
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Grignard Reaction: Alkylation of 4-(trifluoromethyl)benzaldehyde with a methyl-substituted Grignard reagent (e.g., CH₃MgBr) followed by acid workup .
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Microwave-Assisted Synthesis: Recent advancements in energy-efficient methods, as seen in related trifluoromethylphenyl indenopyrazolones, suggest potential for accelerated reaction times .
Applications and Industrial Relevance
Pharmaceutical Intermediates
The trifluoromethyl group enhances drug candidates’ bioavailability and resistance to oxidative degradation . While direct applications of 4-methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol are underexplored, its structural analogs serve as intermediates in:
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Antidepressants: Fluorinated alcohols are precursors to fluvoxamine derivatives .
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Anticancer Agents: Trifluoromethyl groups improve cell membrane permeability in kinase inhibitors .
Perfumery and Fragrance Chemistry
Though not directly cited in fragrance patents, the compound’s aldehyde analogs (e.g., 4-methyl-4-phenylpentanal) exhibit "herbaceous fresh" and "hyacinth-like" odors . Functionalization of the hydroxyl group (e.g., esterification) could yield novel fragrance ingredients .
Material Science
The compound’s thermal stability (evidenced by suppliers listing “heat-resistant” grades) suggests utility in high-performance polymers or coatings .
Research Gaps and Future Directions
Despite its potential, critical gaps persist:
- mass of a compound required to prepare a solution of known volume and concentration
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